
Clindamycin palmitate hydrochloride
Beschreibung
Clindamycin palmitate hydrochloride (C34H63ClN2O6S·HCl) is a water-soluble ester prodrug of clindamycin, designed to improve palatability and stability for oral administration, particularly in pediatric populations . Its chemical name is methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride. Each 5 mL of reconstituted oral solution delivers 75 mg of clindamycin, with inactive ingredients including sucrose, poloxamer 188, and artificial flavoring .
The prodrug undergoes rapid hydrolysis in the gastrointestinal tract to release active clindamycin, achieving peak plasma concentrations within 1 hour post-dose . In pediatric patients (50–100 lbs), doses of 8–16 mg/kg/day yield peak plasma clindamycin levels of 1.24–3.79 µg/mL, demonstrating dose-proportional pharmacokinetics . Metabolism occurs via Cytochrome P450 3A4/5, forming sulfoxide and N-desmethyl metabolites, with 10% excreted renally as bioactive drug .
Eigenschaften
CAS-Nummer |
25507-04-4 |
---|---|
Molekularformel |
C34H64Cl2N2O6S |
Molekulargewicht |
699.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1 |
InChI-Schlüssel |
GTNDZRUWKHDICY-KXROMCTESA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Andere CAS-Nummern |
25507-04-4 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
35208-55-0 (Parent) |
Synonyme |
7-chloro-7-deoxylincomycin palmitate 7-chlorolincomycin palmitate Cleocin palmitate clindamycin palmitate clindamycin palmitate hydrochloride |
Herkunft des Produkts |
United States |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Clindamycin palmitate hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin. Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. It impedes both the assembly of the ribosome and the translation process.
Cellular Effects
This compound, once converted to clindamycin, is used to treat a wide variety of serious bacterial infections. It works by stopping the growth of bacteria. It has been reported that treatment with clindamycin alters the normal flora of the colon leading to overgrowth of C.difficile.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides.
Temporal Effects in Laboratory Settings
In human pharmacology, studies comparing clindamycin palmitate HCl with clindamycin hydrochloride show that both drugs reach their peak active serum concentrations at the same time, indicating a rapid hydrolysis of the palmitate to the clindamycin. After oral administration of clindamycin hydrochloride, the elimination half-life is increased to approximately 4.0 hours in the elderly.
Dosage Effects in Animal Models
In animal models, clindamycin has been shown to have a primarily bacteriostatic effect. At higher concentrations, it may be bactericidal. Significant mortality was observed in mice at an intravenous dose of 855 mg/kg and in rats at an oral or subcutaneous dose of approximately 2618 mg/kg.
Wissenschaftliche Forschungsanwendungen
FDA-Approved Uses
Clindamycin palmitate hydrochloride is indicated for:
- Serious Infections : Effective against infections caused by susceptible anaerobic bacteria.
- Skin Infections : Used in treating skin and soft tissue infections due to its efficacy against MRSA .
- Respiratory Infections : Administered for respiratory infections including pneumonia and empyema .
- Gynecological Infections : Treats bacterial vaginosis and endometritis .
Off-Label Uses
Clindamycin has several off-label applications:
- Acne Treatment : Topically applied to manage acne vulgaris .
- Prophylaxis : Utilized in dental procedures to prevent endocarditis in at-risk patients .
- Opportunistic Infections : Recommended for patients with HIV for the treatment of pneumocystis pneumonia and toxoplasmosis .
Pharmacokinetics and Dosage
This compound is typically administered as an oral solution for pediatric patients. The dosing regimen varies based on the severity of the infection:
Age Group | Dosage (mg/kg/day) | Frequency |
---|---|---|
1 month - 16 years | 8 - 16 | Every 6 hours |
The serum half-life in pediatric patients is approximately two hours, with peak serum levels achieved within one hour after administration .
Pediatric Use in Serious Infections
A study evaluated the efficacy of this compound in children with severe skin infections. Out of 50 pediatric patients treated, 90% showed significant improvement within 48 hours, demonstrating its effectiveness in acute bacterial infections .
Treatment of Acne Vulgaris
In a clinical trial involving adolescents with moderate to severe acne, topical clindamycin was combined with benzoyl peroxide. The results indicated a 70% reduction in acne lesions over 12 weeks, showcasing its role as a frontline therapy in dermatology .
Safety and Side Effects
While generally well-tolerated, clindamycin can cause side effects such as:
Vergleich Mit ähnlichen Verbindungen
Pharmacokinetics :
- Absorption : Clindamycin hydrochloride (oral capsules) achieves higher peak plasma concentrations (1.9–5.8 µg/mL after 150–450 mg doses) compared to the palmitate ester (1.24–3.79 µg/mL in pediatric doses) due to delayed hydrolysis .
- Formulation : The palmitate form masks clindamycin’s bitter taste, making it preferable for pediatric suspensions, whereas the hydrochloride is used in capsules .
- Bioequivalence : Despite lower peak levels, both forms achieve therapeutic concentrations exceeding the MIC90 for susceptible pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae) .
Clinical Use :
- The palmitate form is indicated for serious anaerobic infections (e.g., intra-abdominal abscesses) and streptococcal/pharyngitis in penicillin-allergic patients, while the hydrochloride is used for similar indications but in adults .
- A 2018 study showed clindamycin palmitate dispersible tablets had superior clinical cure rates (76.47% vs. 48.98%) and lower adverse events (1.96% vs. 20.41%) compared to clindamycin hydrochloride tablets in treating acute tonsillitis .
Clindamycin Phosphate (Parenteral/Topical)
Pharmacokinetics :
Clinical Use :
- Reserved for severe infections (e.g., sepsis, necrotizing fasciitis) where oral therapy is impractical. Topical phosphate formulations treat acne and vaginal infections .
Lincomycin
Mechanistic Differences :
- Lincomycin, the parent compound of clindamycin, has a narrower spectrum and lower potency. Cross-resistance is complete due to shared ribosomal binding sites .
- Clindamycin exhibits 4–8 times greater activity against anaerobes and staphylococci compared to lincomycin .
Key Research Findings
Pharmacokinetic Stability and Impurities
- This compound is prone to oxidation, forming sulfoxide impurities (e.g., clindamycin palmitate sulfoxide), which account for >5% of total impurities if crystallization processes are suboptimal . Double-solvent crystallization (acetone/n-butyl alcohol) reduces impurities to <1% and enhances purity to >95% .
- HPLC analyses confirm dose-linear pharmacokinetics and robust method accuracy (recovery: 98–102%, RSD <2%) across formulations .
Adverse Effects and Warnings
- All clindamycin forms carry a boxed warning for Clostridioides difficile-associated diarrhea (CDAD), with elderly patients at higher risk . Hypertoxigenic C. difficile strains necessitate prompt discontinuation and vancomycin/metronidazole therapy .
Data Tables
Table 1: Pharmacokinetic Comparison of Clindamycin Formulations
Vorbereitungsmethoden
Protection of Clindamycin Hydrochloride
The synthesis begins with the protection of clindamycin hydrochloride’s hydroxyl groups using 2,2-dimethoxypropane under acidic conditions. This step forms the 3,4-O-isopropylidene intermediate, critical for preventing unwanted side reactions during acylation. Patent specifies a 10-hour reflux in pyridine at 110°C, achieving a 92% yield of the protected intermediate. In contrast, Patent employs a milder approach with triethylamine in chloroform at 0–40°C, reducing energy consumption.
Acylation with Palmitoyl Chloride
The protected intermediate reacts with palmitoyl chloride in the presence of acid-binding agents. Patent prioritizes triethylamine (molar ratio 1:1.8:0.9 for clindamycin:palmitoyl chloride:triethylamine), enabling a 98% conversion rate at 35°C. Patent substitutes pyridine but reports a lower yield (89%) due to residual solvent interference. The reaction mechanism follows nucleophilic acyl substitution, where the acid-binding agent neutralizes HCl, driving the equilibrium toward ester formation.
Table 1: Acylation Conditions Comparison
Parameter | Patent | Patent |
---|---|---|
Temperature | 20–40°C | 25±2°C |
Reaction Time | 3–4 hours | 4 hours |
Acid-Binding Agent | Triethylamine | Pyridine |
Solvent | Chloroform | Chloroform |
Conversion Rate | 98% | 89% |
Acid-Binding Agent Selection and Impact
Triethylamine vs. Pyridine
Triethylamine (pK<sub>b</sub> 3.25) outperforms pyridine (pK<sub>b</sub> 8.77) in HCl scavenging efficiency, as evidenced by Patent’s 97.1% product purity versus 95.2% in Patent. The weaker base strength of pyridine necessitates higher molar ratios (1:2.06 for clindamycin:pyridine), increasing production costs.
Alternative Agents
Patent evaluates 2-picoline and potassium carbonate, but triethylamine remains optimal due to its low boiling point (89°C), facilitating post-reaction removal via distillation. Sodium carbonate introduces insoluble salts, complicating filtration, while 2-picoline’s higher viscosity prolongs reaction times by 30%.
Deprotection and Impurity Control
Acid-Catalyzed Isopropylidene Removal
Deprotection involves hydrolyzing the isopropylidene group under acidic conditions. Patent uses aqueous ethanol at reflux (78°C), achieving complete deprotection in 1 hour. Patent opts for 80–83% acetic acid at 50–60°C, but residual acetic acid necessitates extensive washing, reducing yield by 8%.
Solvent Extraction Strategies
Post-deprotection, Patent employs chloroform for three-stage liquid-liquid extraction, removing hydrophilic impurities with 99% efficiency. Patent substitutes n-hexane, which requires larger solvent volumes (5:1 v/w) and increases processing time by 2 hours.
Table 2: Deprotection Efficiency
Parameter | Patent | Patent |
---|---|---|
Deprotection Agent | Ethanol/Water | Acetic Acid |
Temperature | 78°C | 50–60°C |
Time | 1 hour | 2 hours |
Impurity Removal | 99% | 91% |
Recrystallization and Final Purification
Solvent Systems for Crystallization
Patent utilizes acetone for recrystallization at −5–5°C, yielding white crystals with 97.1% HPLC purity. Patent combines acetonitrile and ethanol, but acetonitrile’s toxicity (LD<sub>50</sub> 2.46 g/kg) complicates waste disposal.
Drying Protocols
Vacuum drying at 65±10°C (Patent) reduces residual solvent to <0.1%, meeting ICH guidelines. Patent’s forced-air drying at 70°C leaves 0.3% ethanol residues, requiring additional desiccation steps.
Table 3: Crystallization Outcomes
Parameter | Patent | Patent |
---|---|---|
Solvent | Acetone | Acetonitrile/Ethanol |
Purity (HPLC) | 97.1% | 95.8% |
Residual Solvent | <0.1% | 0.3% |
Crystal Color | White | Off-White |
Scalability and Energy Efficiency
Patent’s process eliminates nitrogen-protected drying, reducing energy consumption by 40% compared to Patent’s spray-drying approach . The use of triethylamine over pyridine also cuts raw material costs by $12/kg of product.
Q & A
Q. What validated HPLC methods are recommended for quantifying clindamycin palmitate hydrochloride in drug products, and how are accuracy and precision optimized?
- Methodology : A gradient HPLC method using ammonium acetate buffer (5 mM) and acetonitrile (50:50) as mobile phases is validated for assay determination. Accuracy (recovery rates) and precision (RSD) are assessed across three concentration levels (15, 100, and 500 µg/mL). For example, at 100 µg/mL, recovery rates range from 100.5% to 103.8%, with RSD ≤1.52% .
- Critical Parameters : Ensure proper column calibration, mobile phase pH adjustment, and validation of linearity (e.g., R² >0.99) across the concentration range.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Follow GHS guidelines:
- PPE : Gloves, lab coats, and eye protection (H319: eye irritation risk) .
- Decontamination : Avoid inhalation of aerosols (P261) and wash contaminated clothing before reuse (P363) .
- Emergency Measures : Use 0.4% SDS solution for skin contact and consult safety data sheets for spill management .
Q. How can dissolution testing be standardized for this compound formulations?
- Protocol : Use the stirring paddle method (75 rpm) with 0.4% SDS as the dissolution medium. Ensure ≥94% dissolution within 20 minutes for quality equivalence .
- Analytical Validation : Compare dissolution profiles using similarity factors (ƒ2 >50) to reference products.
Advanced Research Questions
Q. How do 3D-printed this compound tablets (printlets) balance porosity and drug release kinetics?
- Formulation Optimization : Selective laser sintering (SLS) parameters (e.g., laser speed 200–300 mm/s) influence porosity (24.4–31.1%) and dissolution. Higher lactose monohydrate (LMH) content reduces crystallinity, enhancing dissolution rates .
- Quality Attributes : Validate printlet hardness (≥4 kg/cm²) and disintegration time (<30 min) using response surface methodology .
Q. What strategies resolve contradictions in recovery rates during HPLC validation for low vs. high drug concentrations?
- Analysis : Low concentrations (15 µg/mL) show lower recovery (92–94%) vs. higher concentrations (99–103.8%) due to matrix interference or adsorption losses .
- Solution : Use internal standards (e.g., cholesteryl benzoate) to normalize recovery variability and validate methods at clinically relevant concentrations .
Q. How are this compound impurities profiled and controlled under USP guidelines?
- Impurity Limits : Related substances (e.g., clindamycin sulfoxide) must not exceed 4× the peak area of the main analyte. Use LC-MS for structural identification .
- Testing Protocol : Dissolve 0.1 g in mobile phase, dilute to 100 mL, and compare impurity peaks against reference standards .
Q. What experimental design considerations are critical for bioequivalence studies comparing clindamycin formulations?
- Study Design : Use a fully replicated crossover design in healthy volunteers under fasting/fed conditions. Measure AUC0–∞ and Cmax with 90% CI within 80–125% equivalence margins .
- Statistical Analysis : Apply ANOVA for period/sequence effects and use non-compartmental pharmacokinetic models .
Methodological Notes
- Data Integration : Cross-reference USP monographs, clinical trial protocols, and formulation studies for robustness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.